molecular formula C10H10O5 B13527622 3-(3-Hydroxy-4-methoxyphenyl)-2-oxopropanoic acid

3-(3-Hydroxy-4-methoxyphenyl)-2-oxopropanoic acid

Cat. No.: B13527622
M. Wt: 210.18 g/mol
InChI Key: RRKRGSNBJQKLOR-UHFFFAOYSA-N
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Description

3-(3-Hydroxy-4-methoxyphenyl)-2-oxopropanoic acid is a phenolic compound with significant interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of a hydroxy group, a methoxy group, and a ketone group attached to a phenyl ring, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Hydroxy-4-methoxyphenyl)-2-oxopropanoic acid typically involves the reaction of 3-hydroxy-4-methoxybenzaldehyde with a suitable reagent to introduce the oxopropanoic acid moiety. One common method involves the use of malonic acid in the presence of a base, followed by decarboxylation to yield the desired product. The reaction conditions often include a solvent such as ethanol or methanol and a catalyst like piperidine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(3-Hydroxy-4-methoxyphenyl)-2-oxopropanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ketone group can be reduced to form an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as sodium hydroxide or other strong bases.

Major Products

    Oxidation: Formation of this compound derivatives with additional ketone or carboxylic acid groups.

    Reduction: Formation of 3-(3-Hydroxy-4-methoxyphenyl)-2-hydroxypropanoic acid.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

3-(3-Hydroxy-4-methoxyphenyl)-2-oxopropanoic acid has numerous applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential antioxidant properties and interactions with biological systems.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 3-(3-Hydroxy-4-methoxyphenyl)-2-oxopropanoic acid involves its interaction with various molecular targets and pathways. The hydroxy and methoxy groups can participate in hydrogen bonding and other interactions with enzymes and receptors, modulating their activity. The ketone group can undergo nucleophilic addition reactions, further influencing biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-Hydroxy-4-methoxyphenylacetic acid
  • 3-Hydroxy-4-methoxycinnamic acid
  • 3-(4-Hydroxy-3-methoxyphenyl)propionic acid

Uniqueness

3-(3-Hydroxy-4-methoxyphenyl)-2-oxopropanoic acid is unique due to the presence of both a ketone and a carboxylic acid group, which allows it to participate in a wider range of chemical reactions compared to its similar compounds. This versatility makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C10H10O5

Molecular Weight

210.18 g/mol

IUPAC Name

3-(3-hydroxy-4-methoxyphenyl)-2-oxopropanoic acid

InChI

InChI=1S/C10H10O5/c1-15-9-3-2-6(4-7(9)11)5-8(12)10(13)14/h2-4,11H,5H2,1H3,(H,13,14)

InChI Key

RRKRGSNBJQKLOR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)C(=O)O)O

Origin of Product

United States

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